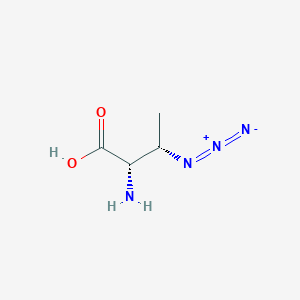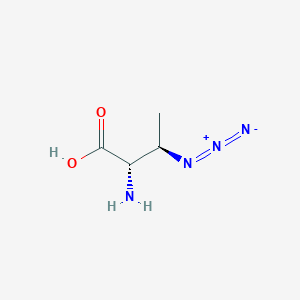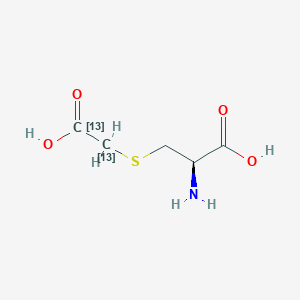
9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate is a chemical compound with a complex structure, characterized by its fluorenyl group attached to a diazepane ring via a carboxylate ester linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate typically involves the reaction of 1,4-diazepane with fluoren-9-ylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow chemistry and large-scale reactors are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to produce fluoren-9-one derivatives.
Reduction: The diazepane ring can be reduced to form piperazine derivatives.
Substitution: The carboxylate ester group can be substituted with other functional groups to create new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Fluoren-9-one derivatives.
Reduction: Piperazine derivatives.
Substitution: Various functionalized derivatives based on the substituent used.
Scientific Research Applications
Chemistry: In chemistry, 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the interaction of fluorenyl groups with biological targets. It can also serve as a fluorescent probe due to the inherent fluorescence of the fluorenyl group.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives can be explored for their biological activity and therapeutic potential.
Industry: In the chemical industry, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
9H-Fluoren-9-ylmethyl piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of diazepane.
9H-Fluoren-9-ylmethyl 4-aminopiperidine-1-carboxylate: Contains an amino group on the piperidine ring.
9H-Fluoren-9-ylmethyl 4-cyanopiperidine-1-carboxylate: Contains a cyano group on the piperidine ring.
Uniqueness: 9H-Fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate is unique due to its diazepane ring, which imparts different chemical and biological properties compared to its piperidine analogs
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 1,4-diazepane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c23-20(22-12-5-10-21-11-13-22)24-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19,21H,5,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPKBBKZFVLOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
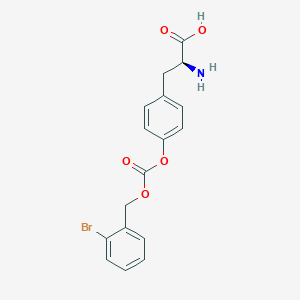
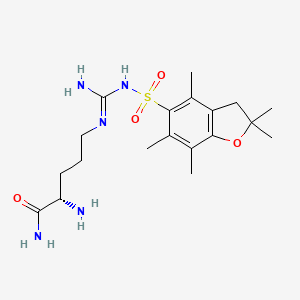
![benzyl N-[N'-[(4S)-4,5-diamino-5-oxopentyl]-N-phenylmethoxycarbonylcarbamimidoyl]carbamate](/img/structure/B8084670.png)
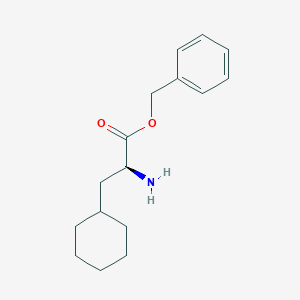
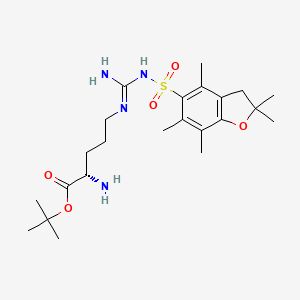
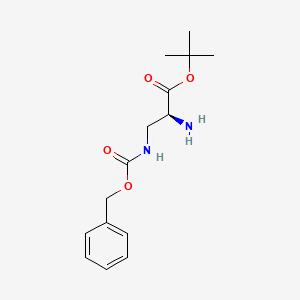
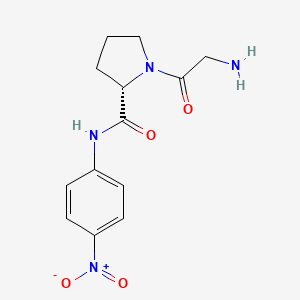
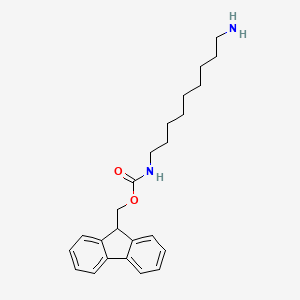
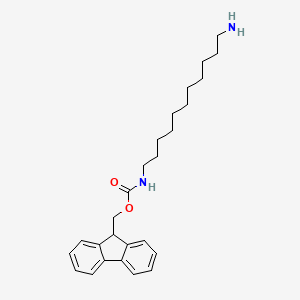
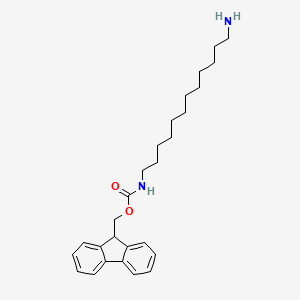
![(2S)-2-amino-5-[(5-oxo-(4,5-13C2)1,4-dihydroimidazol-2-yl)amino]pentanoic acid](/img/structure/B8084735.png)
